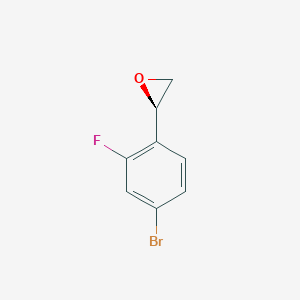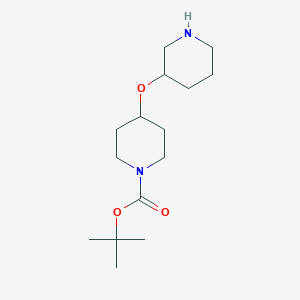
3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with a methoxymethyl group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild conditions, often using nickel-catalyzed addition to nitriles . The reaction conditions are generally mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized catalytic systems to facilitate the cyclization and substitution reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The methoxymethyl group may enhance the compound’s solubility and bioavailability, while the aniline moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxymethyl)-1h-imidazole: Lacks the aniline moiety, making it less versatile in certain applications.
3-(1-Methyl-1h-imidazol-2-yl)aniline: Similar structure but without the methoxymethyl group, which may affect its solubility and reactivity.
Uniqueness
3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline is unique due to the presence of both the methoxymethyl group and the aniline moiety, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity patterns not seen in similar compounds.
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-[1-(methoxymethyl)imidazol-2-yl]aniline |
InChI |
InChI=1S/C11H13N3O/c1-15-8-14-6-5-13-11(14)9-3-2-4-10(12)7-9/h2-7H,8,12H2,1H3 |
Clé InChI |
MXTAKOONNXBLIK-UHFFFAOYSA-N |
SMILES canonique |
COCN1C=CN=C1C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


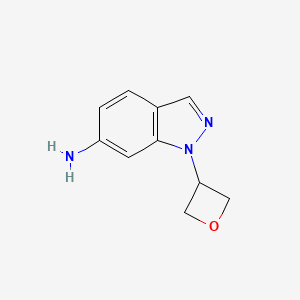
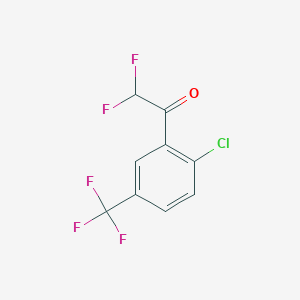
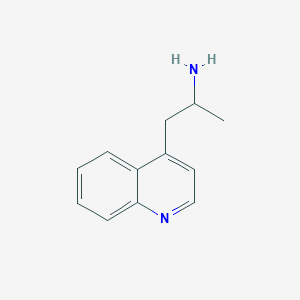

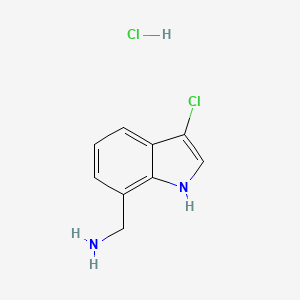

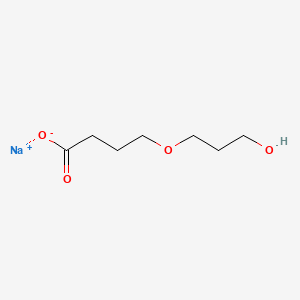
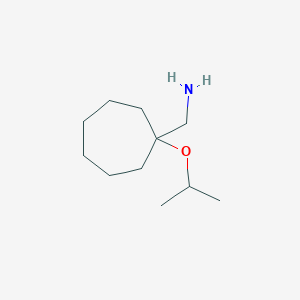
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
![Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)
